molecular formula C18H27F3N4O3S B2380538 N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097938-39-9

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide

Cat. No.: B2380538
CAS No.: 2097938-39-9
M. Wt: 436.49
InChI Key: ZRTBGCKXGKNVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a bipiperidine moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 5-(trifluoromethyl)pyridine-2-ol with N,N-dimethyl-4-piperidone under specific conditions to form the desired bipiperidine structure. This is followed by sulfonation using sulfonyl chloride reagents to introduce the sulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the bipiperidine moiety facilitates its interaction with biological molecules. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-piperidine-1-sulfonamide
  • N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-carboxamide
  • N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-phosphonamide

Uniqueness

The uniqueness of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides strong binding interactions with biological targets .

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N4O3S/c1-23(2)29(26,27)25-11-5-15(6-12-25)24-9-7-16(8-10-24)28-17-4-3-14(13-22-17)18(19,20)21/h3-4,13,15-16H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBGCKXGKNVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.